molecular formula C8H13N5O2 B2650044 N,N-diethyl-5-nitropyrimidine-4,6-diamine CAS No. 303024-36-4

N,N-diethyl-5-nitropyrimidine-4,6-diamine

Cat. No. B2650044
CAS RN: 303024-36-4
M. Wt: 211.225
InChI Key: VHGBFAJYLRVZEM-UHFFFAOYSA-N
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Description

“N,N-diethyl-5-nitropyrimidine-4,6-diamine” is a type of symmetric 4,6-dialkyl/arylamino-5-nitropyrimidine . It is a nitrogen-containing heterocyclic compound that is commonly used in a variety of scientific research applications, including synthetic organic chemistry, biochemistry, and drug discovery. It has a molecular weight of 155.12 .


Synthesis Analysis

A new synthetic route to obtain symmetric disubstituted alkyl/arylaminopyrimidines under mild conditions has been presented . This involves the reaction of 6-alkoxy-4-chloro-5-nitropyrimidines with primary amines, which produced disubstituted dialkyl/arylamine pyrimidines . Another synthesis method involves the cyclization reaction of acetamidine hydrochloride and diethyl malonate in the presence of sodium methoxide .


Molecular Structure Analysis

The molecular structure of “N,N-diethyl-5-nitropyrimidine-4,6-diamine” contains a total of 45 bonds, including 24 non-H bonds, 14 multiple bonds, 6 rotatable bonds, 2 double bonds, and 12 aromatic bonds . It also includes 2 six-membered rings and 1 secondary amine (aromatic) .


Physical And Chemical Properties Analysis

“N,N-diethyl-5-nitropyrimidine-4,6-diamine” is a yellow solid with a melting point of 174–176 °C . Its InChI Code is 1S/C4H5N5O2/c5-3-2 (9 (10)11)4 (6)8-1-7-3/h1H, (H4,5,6,7,8) and its InChI key is KUCFBGFPXUXWBQ-UHFFFAOYSA-N .

Scientific Research Applications

Anticancer Agents

Pyrimidine derivatives have been extensively studied for their antitumor properties. N,N-Diethyl-5-nitro-pyrimidine-4,6-diamine shows promise as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell growth. Researchers are exploring its potential in targeted therapies for leukemia, breast cancer, and other malignancies .

Antimicrobial Activity

The compound’s nitro groups contribute to its antimicrobial properties. It has demonstrated effectiveness against bacteria, fungi, and parasites. Investigations into its mechanism of action and optimization for specific pathogens are ongoing .

Anti-inflammatory and Analgesic Effects

N,N-Diethyl-5-nitro-pyrimidine-4,6-diamine may modulate inflammatory pathways and alleviate pain. Researchers are studying its potential as a novel anti-inflammatory drug and analgesic agent .

Antihypertensive Properties

Certain pyrimidines, including this compound, exhibit calcium channel antagonistic effects. These properties make them potential candidates for managing hypertension and cardiovascular diseases .

Antileishmanial Activity

Leishmaniasis, caused by protozoan parasites, remains a global health concern. N,N-Diethyl-5-nitro-pyrimidine-4,6-diamine has shown activity against Leishmania species, making it relevant for antiparasitic drug development .

ADME-Tox Optimization

Researchers are keen on improving the druglikeness and pharmacokinetic properties of pyrimidine-based compounds. Novel synthetic methodologies are being explored to enhance ADME (absorption, distribution, metabolism, excretion) properties and reduce toxicity .

These applications highlight the versatility and potential of N,N-Diethyl-5-nitro-pyrimidine-4,6-diamine in various therapeutic contexts. Further research and development will uncover additional uses and refine its clinical applications . If you’d like more information on any specific aspect, feel free to ask! 😊

Mechanism of Action

The mechanism of action of “N,N-diethyl-5-nitropyrimidine-4,6-diamine” involves the presence of pre-reactive molecular complexes, a phenomenon rarely reported in SNAr reactions . These complexes precede the transition state and can facilitate the reaction . In addition, Meisenheimer complexes and transition states in the intrinsic reaction coordinate (IRC) configuration were identified, which may influence the understanding of the reaction mechanism .

Future Directions

The future directions of “N,N-diethyl-5-nitropyrimidine-4,6-diamine” research could involve further investigation into its reaction mechanisms and potential applications in drug discovery . The development of new synthetic routes to obtain structurally diverse purine libraries using this compound as a starting material could also be a promising area of research .

properties

IUPAC Name

4-N,4-N-diethyl-5-nitropyrimidine-4,6-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N5O2/c1-3-12(4-2)8-6(13(14)15)7(9)10-5-11-8/h5H,3-4H2,1-2H3,(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHGBFAJYLRVZEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC=NC(=C1[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-diethyl-5-nitropyrimidine-4,6-diamine

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